Isopentyl Pentyl Phthalate-d4
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Overview
Description
Isopentyl Pentyl Phthalate-d4 is a deuterated form of Isopentyl Pentyl Phthalate, a phthalate ester. Phthalates are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The deuterated form, this compound, is often used in scientific research, particularly in studies involving mass spectrometry, due to its unique isotopic labeling.
Preparation Methods
The synthesis of Isopentyl Pentyl Phthalate-d4 typically involves the esterification of phthalic acid with isopentyl alcohol and pentyl alcohol in the presence of a deuterium source. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
Isopentyl Pentyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under basic conditions.
Scientific Research Applications
Isopentyl Pentyl Phthalate-d4 is used in various scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry to quantify the presence of phthalates in samples.
Medicine: Research is ongoing to understand the potential health effects of phthalates on human health, particularly their role in endocrine disruption and potential carcinogenicity.
Mechanism of Action
The mechanism of action of Isopentyl Pentyl Phthalate-d4 involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can bind to hormone receptors, mimicking or blocking the action of natural hormones. This can lead to alterations in hormone levels and disruptions in normal physiological processes. The compound can also induce oxidative stress and affect the antioxidant defense system in cells .
Comparison with Similar Compounds
Isopentyl Pentyl Phthalate-d4 is similar to other phthalate esters, such as:
Di-n-butyl phthalate (DBP): Used as a plasticizer and has similar endocrine-disrupting properties.
Di-isopentyl phthalate (DiPeP): Another phthalate ester with similar applications and effects.
Diethyl phthalate (DEP): Commonly used in personal care products and has similar chemical properties.
This compound is unique due to its deuterated form, which makes it particularly useful in analytical chemistry for tracing and quantification purposes .
Properties
Molecular Formula |
C18H26O4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-O-(3-methylbutyl) 1-O-pentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3/i6D,7D,9D,10D |
InChI Key |
MCXWUHMDAJQKBI-NECLWFIRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCC(C)C)[2H])[2H] |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.